- A Lacunary Polyoxovanadate Precursor and Transition-Metal-Sandwiched Derivatives for Catalytic Oxidation of Sulfides, Chemistry - A European Journal, 2020, 26(40), 8760-8766

Cas no 934-71-4 (1-Bromo-4-(methylsulfinyl)benzene)

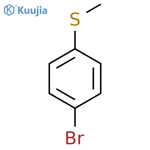

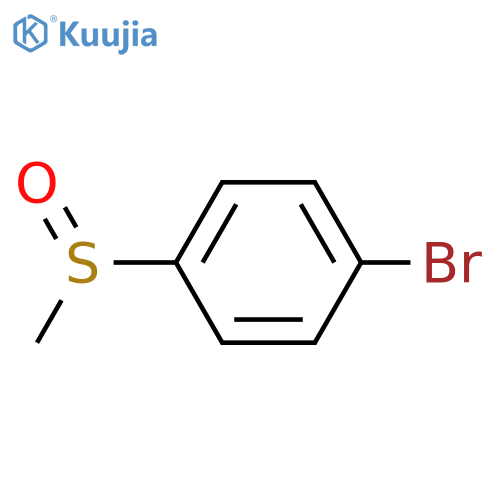

934-71-4 structure

商品名:1-Bromo-4-(methylsulfinyl)benzene

1-Bromo-4-(methylsulfinyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-4-(methylsulfinyl)benzene

- 1-bromo-4-methylsulfinylbenzene

- Benzene,1-bromo-4-(methylsulfinyl)-

- 1-bromo-4-methanesulfinylbenzene

- 1-bromo-4-methylsulfinyl-benzene

- 4-BrC6H4SOMe

- 4-bromo-(methylsulfinyl)benzene

- 4-Bromophenyl methyl sulphoxide

- 4-Bromophenylmethylsulfoxide

- 4-bromophenylsulfinylmethane

- Methyl 4-bromophenyl sulfoxide

- p-BrC6H4S(O)Me

- p-BrPhS(O)Me

- 4-Bromo(methylsulfinyl)benzene

- Methyl p-bromophenyl sulfoxide

- [(4-Bromophenyl)sulfinyl]methane

- p-Bromophenyl methyl sulfoxide

- 4-Bromophenyl methyl sulfoxide

- Benzene, 1-bromo-4-(methylsulfinyl)-

- 1-Brom-4-methansulfinylbenzen

- Methyl (4-bromophenyl) sulfoxide

- MPOPDYTWAYBUOD-UHFFFAOYSA-N

- 1-bromo-4-methanesulfinyl-Benzene

- 1-Bromo-4-(met

- 1-Bromo-4-(methylsulfinyl)benzene (ACI)

- Sulfoxide, p-bromophenyl methyl (7CI, 8CI)

- (±)-4-(Bromophenyl) methyl sulfoxide

- (±)-p-Bromophenyl methyl sulfoxide

- AKOS015835621

- 1-Bromo-4-(methylsulphinyl)benzene

- SCHEMBL2575115

- A12944

- DTXSID90918463

- 934-71-4

- J-620020

- SY253160

- PS-4871

- MFCD00159074

- 1-Bromo-4-(methanesulfinyl)benzene

- DB-005709

- CS-0096007

- 1-BROMO-4-(METHYLSULPHINYL)BENZENE 97

-

- MDL: MFCD00159074

- インチ: 1S/C7H7BrOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3

- InChIKey: MPOPDYTWAYBUOD-UHFFFAOYSA-N

- ほほえんだ: O=S(C)C1C=CC(Br)=CC=1

計算された属性

- せいみつぶんしりょう: 217.94000

- どういたいしつりょう: 217.94

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 36.3

じっけんとくせい

- 密度みつど: 1.68

- ゆうかいてん: 86-87 ºC

- ふってん: 319.4°C at 760 mmHg

- フラッシュポイント: 147°C

- 屈折率: 1.659

- PSA: 36.28000

- LogP: 3.05220

1-Bromo-4-(methylsulfinyl)benzene セキュリティ情報

- 危害声明: Irritant/Keep Cold

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,2-8°C

1-Bromo-4-(methylsulfinyl)benzene 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

1-Bromo-4-(methylsulfinyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A261156-25g |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 98% | 25g |

$418.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166647-1g |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 98% | 1g |

¥198.00 | 2024-04-24 | |

| Apollo Scientific | OR3341-250mg |

4-Bromophenyl methyl sulphoxide |

934-71-4 | 98% | 250mg |

£15.00 | 2025-02-19 | |

| Ambeed | A261156-250mg |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 98% | 250mg |

$10.0 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-AT228-200mg |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 98% | 200mg |

238.0CNY | 2021-08-04 | |

| Alichem | A019087668-5g |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 95% | 5g |

$836.16 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166647-100mg |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 98% | 100mg |

¥ŰŰœ | 2023-07-25 | |

| eNovation Chemicals LLC | D749449-5g |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 97% | 5g |

$120 | 2024-06-07 | |

| Chemenu | CM344428-25g |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 95%+ | 25g |

$686 | 2022-05-27 | |

| eNovation Chemicals LLC | D749449-25g |

1-Bromo-4-(methylsulfinyl)benzene |

934-71-4 | 97% | 25g |

$290 | 2024-06-07 |

1-Bromo-4-(methylsulfinyl)benzene 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadate(14-), triaconta-μ-oxooctadecaoxobis[μ10-[selenato(2-)-κO:κO:κO:κO′:κO′:… Solvents: Methanol ; 60 min, 25 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Ruthenium(2+), tris(2,2′-bipyridine-κN1,κN1′)-, (OC-6-11)-, 1,1,1-trifluorometha… , 2865164-71-0 Solvents: Acetonitrile ; 1 h, rt

リファレンス

- Lanthanide-Anderson Polyoxometalates Frameworks: Efficient Sulfide Photooxidation, Inorganic Chemistry, 2022, 61(49), 20080-20086

合成方法 3

はんのうじょうけん

1.1 Reagents: 2,3-Benzodioxin-1,4-dione Solvents: Dichloromethane ; 8 h, 25 °C

リファレンス

- Metal- and additive-free oxygen-atom transfer reaction: an efficient and chemoselective oxidation of sulfides to sulfoxides with cyclic diacyl peroxides, Organic & Biomolecular Chemistry, 2017, 15(12), 2647-2654

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: N,N-Bis[(3,5-dichloro-2-hydroxyphenyl)methyl]glycine (reaction products with functionalized graphene oxide,iron complex) Solvents: Water ; 5 h, rt

リファレンス

- Selective and green oxidation of sulfides in water using a new iron(III) bis(phenol) amine complex supported on functionalized graphene oxide, Synthetic Metals, 2017, 233, 63-73

合成方法 5

はんのうじょうけん

1.1 Reagents: Acetic acid , Hydrogen peroxide Solvents: Water ; 0 °C; overnight, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide ; basified

1.2 Reagents: Sodium hydroxide ; basified

リファレンス

- Highly functional group tolerant, (E)-selective transfer semihydrogenation of alkynes catalyzed by iridium complex bearing unsymmetrical ferrocene-based phosphine ligand, ChemRxiv, 2021, 1, 1-15

合成方法 6

はんのうじょうけん

1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato… Solvents: Chloroform-d ; 100 h, 25 °C

リファレンス

- Visible light-promoted selective oxidation of sulfides to sulfoxides catalyzed by ruthenium porphyrins with iodobenzene diacetate, Applied Catalysis, 2014, 478, 275-282

合成方法 7

合成方法 8

はんのうじょうけん

1.1 Reagents: Acetic acid , Hydrogen peroxide Solvents: Water ; 0 °C; overnight, rt; rt → 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, 0 °C

リファレンス

- Ligand-to-metal ratio controls stereoselectivity: Highly functional-group-tolerant, iridium-based, (E)-selective alkyne transfer semihydrogenation, Chem Catalysis, 2022, 2(6), 1346-1361

合成方法 9

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Toluene 2,4-diisocyanate (functionalized TiO2 nanoparticles immobilized on deep eutectic solvent) ; 80 min, rt

リファレンス

- Deep eutectic solvent-assisted synthesis of highly efficient nanocatalyst (n-TiO2@TDI@DES (ZnCl2:urea)) for chemoselective oxidation of sulfides to sulfoxides, Applied Organometallic Chemistry, 2021, 35(3),

合成方法 10

合成方法 11

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: 9H-Fluoren-9-one, 2,7-di-9H-carbazol-9-yl-, polymer with dimethoxymethane Solvents: Methanol , Acetonitrile ; 20 h, 1 atm, 25 °C

リファレンス

- Robust porous organic polymers as efficient heterogeneous organo-photocatalysts for aerobic oxidation reactions, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(18), 8697-8704

合成方法 12

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: [4-[2-[10-[2-(4-Carboxyphenyl)ethynyl]-9-anthracenyl]ethynyl]benzoato(2-)-κO,κO′… Solvents: Methanol , Chloroform ; 5 h, rt

リファレンス

- Selective photooxidation of sulfides mediated by singlet oxygen using visible-light-responsive coordination polymers, Chemical Communications (Cambridge, 2018, 54(92), 13002-13005

合成方法 13

はんのうじょうけん

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosph… Solvents: Chloroform

リファレンス

- Oxorhenium(V) Dithiolates Catalyze the Oxidation by tert-Butyl Hydroperoxide of Sulfoxides and Sulfides, Including 4,6-Dimethyldibenzothiophene, Inorganic Chemistry, 2002, 41(5), 1272-1280

合成方法 14

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: 2962812-46-8 Solvents: Methanol ; 50 min, 50 °C

リファレンス

- Two 3D Two-Fold Interpenetrated Dia-Like Polyoxometalate-Based Metal-Organic Frameworks: Synthesis and Sulfide Selective Oxidation Activity, Inorganic Chemistry, 2023, 62(33), 13221-13229

合成方法 15

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: 2732900-19-3 (bonded to Fe3O4) ; 210 min, rt

リファレンス

- Schiff base complex of Mo supported on iron oxide magnetic nanoparticles (Fe3O4) as recoverable nanocatalyst for the selective oxidation of sulfides, Journal of the Iranian Chemical Society, 2017, 14(5), 963-975

合成方法 16

はんのうじょうけん

1.1 Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Acetic acid ; 1 h, 70 °C; cooled

リファレンス

- Electron Transfer-Oxygen Transfer Oxygenation of Sulfides Catalyzed by the H5PV2Mo10O40 Polyoxometalate, Journal of the American Chemical Society, 2010, 132(33), 11446-11448

合成方法 17

はんのうじょうけん

1.1 Reagents: Sulfuric acid magnesium salt (1:1) , Hydrogen peroxide Catalysts: 1,3-Dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone Solvents: Dichloromethane , Water ; 30 min, rt

リファレンス

- Alloxan-Catalyzed Biomimetic Oxidations with Hydrogen Peroxide or Molecular Oxygen, ACS Catalysis, 2020, 10(1), 245-252

合成方法 18

合成方法 19

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: 12-Hexyl-6-hydroxy-5H-dibenzo[b,h]fluorene-5,11,13-trione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 2 min, rt; 60 min, rt

リファレンス

- KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to Sulfoxides, Journal of Organic Chemistry, 2022, 87(21), 14016-14025

合成方法 20

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Boronic acid, B,B′-1,4-phenylenebis-, polymer with 1,3,6,8-tetrabromopyrene Solvents: Acetonitrile ; 12 h, rt

リファレンス

- Designed polymeric conjugation motivates tunable activation of molecular oxygen in heterogeneous organic photosynthesis, Science Bulletin, 2022, 67(1), 61-70

1-Bromo-4-(methylsulfinyl)benzene Raw materials

1-Bromo-4-(methylsulfinyl)benzene Preparation Products

1-Bromo-4-(methylsulfinyl)benzene 関連文献

-

Gang Hu,Jiaxi Xu,Pingfan Li Org. Biomol. Chem. 2018 16 4151

-

Vytautas Petkevi?ius,Justas Vaitekūnas,Mikas Sadauskas,Fabian Peter Josef Schultes,Dirk Tischler,Rolandas Me?kys Catal. Sci. Technol. 2022 12 7293

-

Wen Dai,Guosong Li,Lianyue Wang,Bo Chen,Sensen Shang,Ying Lv,Shuang Gao RSC Adv. 2014 4 46545

-

4. Cooperativity and steric hindrance: important factors in the binding of α-cyclodextrin with para-substituted aryl alkyl sulfides, sulfoxides and sulfonesD. Martin Davies,Michael E. Deary J. Chem. Soc. Perkin Trans. 2 1995 1287

-

Yanxin Wang,Kaiyue Yao,Duanjian Tao,Nian Xiang,Wei Wang,Zehui Zhang React. Chem. Eng. 2021 6 1475

934-71-4 (1-Bromo-4-(methylsulfinyl)benzene) 関連製品

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:934-71-4)1-Bromo-4-(methylsulfinyl)benzene

清らかである:99%

はかる:25g

価格 ($):392.0